

Application Notes and Protocols for C14-Trehalose Uptake Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Trehalose C14

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Introduction

Trehalose, a non-reducing disaccharide, is a key molecule in the survival of various organisms under stress conditions and is of increasing interest in the development of therapeutics for a range of diseases. Understanding the mechanisms of trehalose uptake by cells is crucial for these advancements. This document provides detailed protocols for conducting cellular uptake assays using radiolabeled [14C]-trehalose, a sensitive and quantitative method to study trehalose transport. These protocols are designed to be adaptable for various cell types, including mammalian cells and microorganisms.

Key Concepts in Trehalose Transport

Cellular uptake of trehalose can occur through several mechanisms, which can vary between different organisms and cell types. In some organisms, specific transporters facilitate the movement of trehalose across the cell membrane. For instance, the facilitated trehalose transporter 1 (TRET1) has been identified in anhydrobiotic insects and shown to function in mammalian cells, allowing for the bidirectional transport of trehalose down its concentration gradient[1][2]. In other cases, particularly in organisms that do not naturally transport trehalose, uptake may be achieved through methods that increase membrane permeability, such as thermal or osmotic stress, or via endocytosis[3]. In bacteria like *Mycobacterium tuberculosis*, the LpqY-SugABC transporter is involved in trehalose uptake across the cytoplasmic membrane[4][5].

Experimental Design and Protocols

Protocol 1: [^{14}C]-Trehalose Uptake Assay in Adherent Mammalian Cells

This protocol is designed for quantifying the uptake of [^{14}C]-trehalose in adherent cell cultures.

Materials:

- Adherent cells of interest
- Complete cell culture medium
- Phosphate-buffered saline (PBS), ice-cold
- Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
- [^{14}C]-Trehalose stock solution of known specific activity
- Unlabeled ("cold") trehalose
- Cell lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)
- Scintillation cocktail
- 24-well or 96-well cell culture plates
- Liquid scintillation counter

Procedure:

- **Cell Seeding:** Seed cells in a 24-well or 96-well plate at a density that will result in a near-confluent monolayer on the day of the experiment. Culture the cells at 37°C in a humidified CO₂ incubator.
- **Preparation for Uptake:** On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed assay buffer.

- **Initiation of Uptake:** Add the uptake solution to each well. The uptake solution consists of assay buffer containing a known concentration of [^{14}C]-trehalose. To determine non-specific uptake, a parallel set of wells should be incubated with the [^{14}C]-trehalose solution supplemented with a high concentration of unlabeled trehalose (e.g., 100-fold molar excess).
- **Incubation:** Incubate the plate at 37°C for a predetermined time course (e.g., 5, 15, 30, 60 minutes). The optimal incubation time should be determined empirically for the specific cell type and experimental conditions.
- **Termination of Uptake:** To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS. This step is critical to remove extracellular radiolabel.
- **Cell Lysis:** Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.
- **Quantification:** Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- **Protein Quantification:** In a parallel set of wells, determine the total protein content per well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
- **Data Analysis:** Calculate the specific uptake by subtracting the non-specific uptake (counts per minute in the presence of excess cold trehalose) from the total uptake (counts per minute without cold trehalose). Normalize the specific uptake to the protein concentration and express the results as pmol/mg protein.

Protocol 2: [^{14}C]-Trehalose Uptake Assay in Suspension Cells or Microorganisms

This protocol is adapted for non-adherent cells or microorganisms.

Materials:

- Suspension cells or microbial culture
- Appropriate growth medium

- Assay buffer suitable for the cell type
- [14C]-Trehalose stock solution
- Unlabeled trehalose
- Ice-cold stop buffer (e.g., PBS with 0.2% BSA)
- Glass fiber filters (e.g., GF/C)
- Vacuum filtration apparatus
- Scintillation vials and cocktail
- Liquid scintillation counter

Procedure:

- **Cell Preparation:** Harvest cells by centrifugation and wash them with assay buffer. Resuspend the cells in assay buffer to a known concentration.
- **Initiation of Uptake:** Aliquot the cell suspension into microcentrifuge tubes. Add the [14C]-trehalose uptake solution (with and without excess cold trehalose for non-specific control) to start the reaction.
- **Incubation:** Incubate the tubes at the appropriate temperature with gentle agitation for the desired time points.
- **Termination of Uptake:** Stop the reaction by adding an excess volume of ice-cold stop buffer.
- **Filtration:** Rapidly filter the cell suspension through a glass fiber filter using a vacuum filtration apparatus. Wash the filter with several volumes of ice-cold stop buffer to remove extracellular radioactivity.
- **Quantification:** Place the filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity.

- Normalization: Determine the cell number or protein content of the initial cell suspension to normalize the uptake data.
- Data Analysis: Perform calculations as described in Protocol 1, expressing the results as pmol/10⁶ cells or pmol/mg protein.

Data Presentation

Quantitative data from [¹⁴C]-trehalose uptake assays should be summarized in a clear and structured format to facilitate comparison between different experimental conditions.

Table 1: Time-Dependent Uptake of [¹⁴C]-Trehalose in CHO-TRET1 Cells

Time (minutes)	Total Uptake (CPM/well)	Non-Specific Uptake (CPM/well)	Specific Uptake (CPM/well)	Specific Uptake (pmol/mg protein)
5	15,230 ± 850	1,150 ± 120	14,080	28.16
15	42,670 ± 2,100	1,210 ± 150	41,460	82.92
30	78,940 ± 3,500	1,180 ± 130	77,760	155.52
60	125,300 ± 5,600	1,250 ± 160	124,050	248.10

Data are presented as mean ± SD for triplicate wells. Specific activity of [¹⁴C]-Trehalose: 300 mCi/mmol. Protein per well: 0.2 mg.

Table 2: Kinetic Analysis of [¹⁴C]-Trehalose Uptake

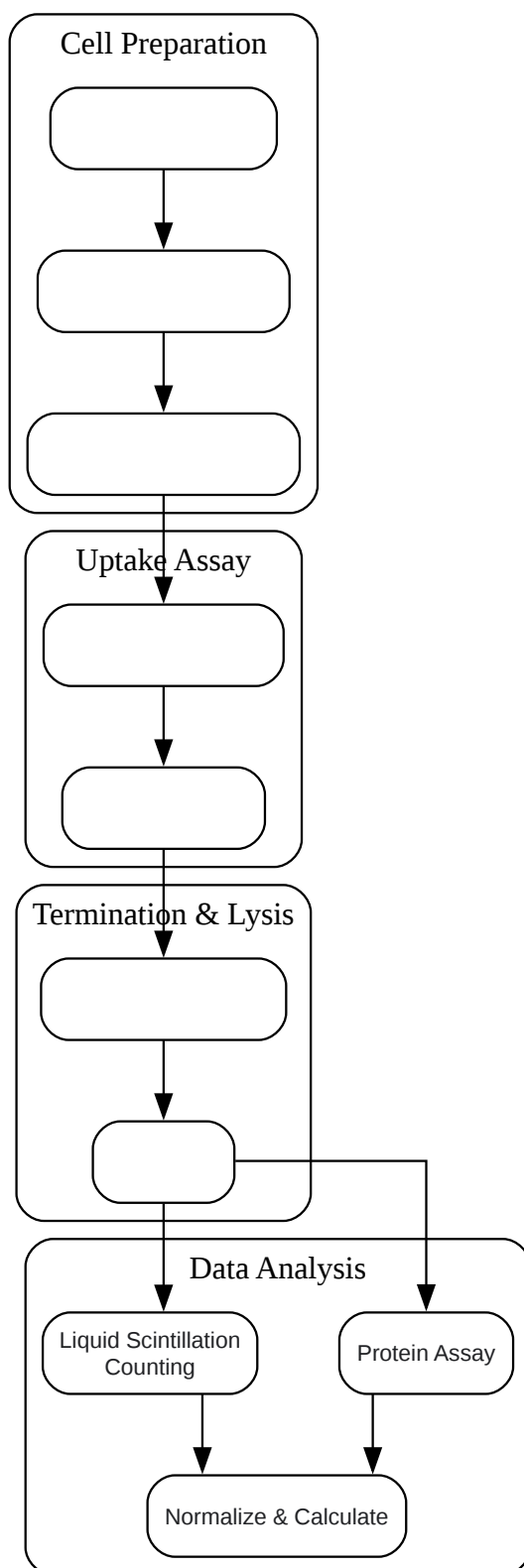
Trehalose Concentration (mM)	Uptake Velocity (pmol/mg protein/min)
1	5.2 ± 0.4
5	23.8 ± 1.9
10	41.5 ± 3.5
25	75.1 ± 6.2
50	102.3 ± 8.7
100	128.6 ± 11.1

Initial uptake rates were measured at 5 minutes. Data can be used to calculate K_m and V_{max} values.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a [^{14}C]-trehalose uptake assay in adherent cells.

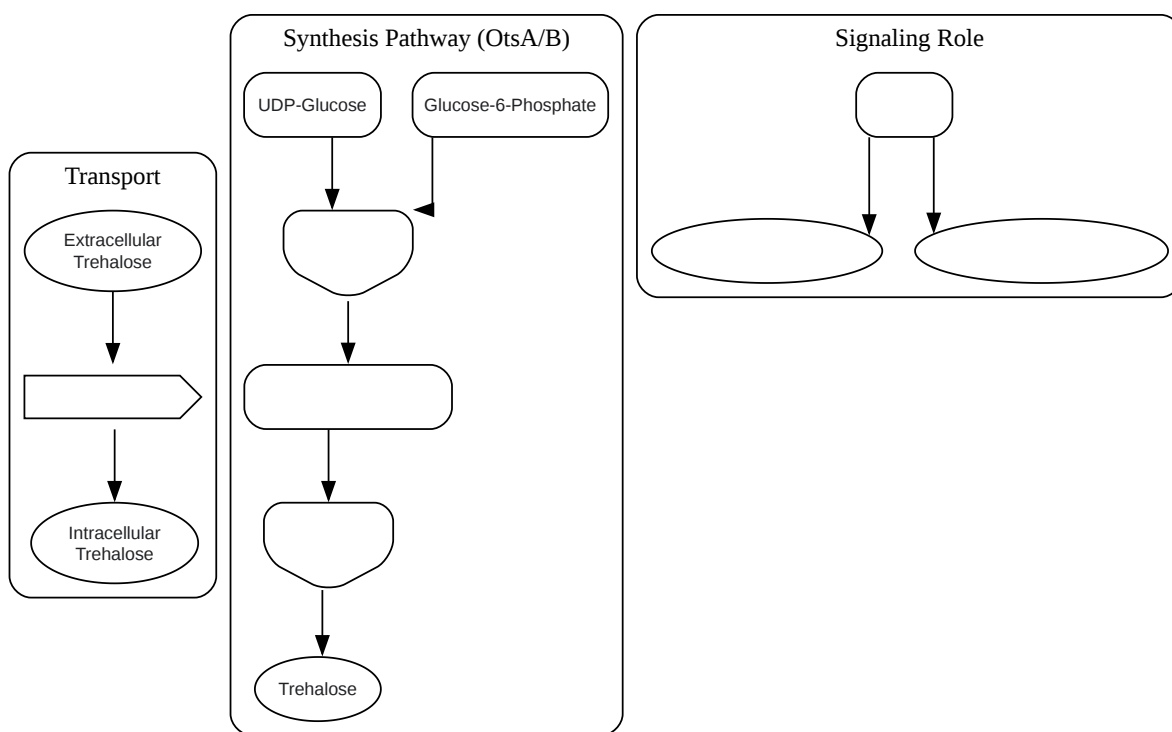


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Caption: Workflow for a $[^{14}\text{C}]$ -Trehalose Uptake Assay.

Signaling and Metabolic Pathways

Trehalose metabolism is intricately linked to cellular signaling. In many organisms, the synthesis of trehalose proceeds via the OtsA/B pathway, where trehalose-6-phosphate (T6P) acts as a key signaling molecule that regulates metabolism in response to sugar availability.



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Caption: Trehalose Transport, Synthesis, and Signaling Pathways.

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- To cite this document: BenchChem. [Application Notes and Protocols for C14-Trehalose Uptake Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[<https://www.benchchem.com/product/b12372939#experimental-design-for-trehalose-c14-uptake-assays>]

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